Cas no 57368-83-9 (1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline)

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline structure
57368-83-9 structure
Nombre del producto:1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
Número CAS:57368-83-9
MF:C12H14NOCl
Megavatios:223.69866
MDL:MFCD08691894
CID:1086724
PubChem ID:21454434

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Propiedades químicas y físicas

Nombre e identificación

    • 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
    • 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
    • 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE)
    • 2-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
    • 1-chloroacetyl-6-methyl-1,2,3,4-tetrahydro-quinoline
    • AG-G-02328
    • Ambcb9070668
    • CTK5A6742
    • 57368-83-9
    • 2-Chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • DTXSID50614191
    • CS-0260619
    • BS-38297
    • AKOS000176047
    • 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
    • Z295409304
    • MFCD08691894
    • SCHEMBL22525270
    • DB-300770
    • EN300-7549581
    • MDL: MFCD08691894
    • Renchi: InChI=1S/C12H14ClNO/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3
    • Clave inchi: YEQHPVJKRJVMAC-UHFFFAOYSA-N
    • Sonrisas: CC1=CC2=C(C=C1)N(CCC2)C(=O)CCl

Atributos calculados

  • Calidad precisa: 223.07600
  • Masa isotópica única: 223.0763918g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 244
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.3Ų
  • Xlogp3: 2.7

Propiedades experimentales

  • Denso: 1.201
  • Punto de ebullición: 428.8°C at 760 mmHg
  • Punto de inflamación: 213.1°C
  • índice de refracción: 1.567
  • PSA: 20.31000
  • Logp: 2.57800

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Información de Seguridad

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM222562-1g
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
57368-83-9 95%
1g
$*** 2023-05-30
abcr
AB221837-1g
1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline, 95%; .
57368-83-9 95%
1g
€272.50 2024-04-17
Enamine
EN300-7549581-10.0g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
10.0g
$608.0 2025-02-24
Enamine
EN300-7549581-0.1g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.1g
$36.0 2025-02-24
Enamine
EN300-7549581-0.25g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.25g
$53.0 2025-02-24
1PlusChem
1P00EEE9-500mg
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
57368-83-9 95%
500mg
$164.00 2025-02-27
A2B Chem LLC
AG71041-50mg
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
57368-83-9 95%
50mg
$63.00 2024-04-19
Enamine
EN300-7549581-0.05g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.05g
$26.0 2025-02-24
Enamine
EN300-7549581-5.0g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
5.0g
$410.0 2025-02-24
Enamine
EN300-7549581-0.5g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.5g
$91.0 2025-02-24

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:57368-83-9)1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
A1166521
Pureza:99%
Cantidad:1g
Precio ($):161.0